Oxysonium iodide
CAS No.: 3569-58-2
Cat. No.: VC14592644
Molecular Formula: C18H27IO3S
Molecular Weight: 450.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3569-58-2 |
---|---|
Molecular Formula | C18H27IO3S |
Molecular Weight | 450.4 g/mol |
IUPAC Name | 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide |
Standard InChI | InChI=1S/C18H27O3S.HI/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | VYPBGKRNPCAKRH-UHFFFAOYSA-M |
Canonical SMILES | C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
Oxysonium iodide (CAS: 3569-58-2) is systematically named 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium iodide . Its molecular structure integrates a cyclohexylphenylglycolate moiety esterified to a dimethylsulfonium-ethyl group, with an iodide counterion stabilizing the positive charge on sulfur. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement:
Structural Characterization
Key structural features include:
-
Sulfonium core: A central sulfur atom bonded to two methyl groups and an ethyloxy chain.
-
Cyclohexylphenylglycolate: A bicyclic system comprising a cyclohexane ring fused to a phenyl group, with a hydroxyl and acetyloxy substituent .
-
Stereochemistry: The presence of chiral centers at the glycolic acid and cyclohexyl groups necessitates enantioselective synthesis, as highlighted in patents detailing optically active derivatives .
Table 1: Structural Descriptors of Oxysonium Iodide
Property | Value | Source |
---|---|---|
Molecular Weight | 450.4 g/mol | |
SMILES | C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-] | |
InChI Key | VYPBGKRNPCAKRH-UHFFFAOYSA-M | |
XLogP3 | 3.2 (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of oxysonium iodide involves multi-step reactions, often starting with the preparation of cyclohexylphenylglycolic acid. Key methodologies include:
Mixed Anhydride Formation
Cyclohexylphenylglycolic acid is activated using alkyl chloroformates (e.g., isobutyl chloroformate) in non-polar solvents such as toluene. This step generates a reactive intermediate, facilitating esterification with propargyl alcohol derivatives :
Coupling with Sulfonium Precursors
The activated glycolic acid is then coupled with dimethylsulfonium-ethyl iodide under basic conditions. This step introduces the quaternary sulfonium center, with the iodide anion serving as a counterion :
Enantioselective Synthesis
Patents emphasize the importance of chiral resolution to produce enantiomerically pure oxysonium iodide. Techniques such as crystallization with tartaric acid derivatives or chromatographic separation on chiral stationary media are employed .
Physicochemical Properties
Solubility and Stability
Oxysonium iodide is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but exhibits limited solubility in water (128 g/100 mL at 6°C) . Stability studies indicate susceptibility to hydrolysis under acidic conditions, necessitating storage in anhydrous environments .
Spectroscopic Data
-
Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 324.17538 and [M+Na]+ at m/z 346.15732, with collision cross-sections ranging from 172.5–183.4 Ų .
-
NMR: NMR spectra reveal signals for the cyclohexyl (δ 1.2–1.8 ppm), phenyl (δ 7.2–7.5 ppm), and sulfonium methyl groups (δ 3.1–3.3 ppm) .
Pharmacological Applications
Anticholinergic Activity
Oxysonium iodide derivatives, such as oxybutynin, are potent antimuscarinic agents used in treating overactive bladder syndrome. The sulfonium group enhances bioavailability by increasing lipid solubility, enabling efficient blood-brain barrier penetration .
Table 2: Pharmacokinetic Parameters of Oxybutynin Analogs
Recent Advances and Future Directions
Perovskite Solar Cells
A 2020 patent (WO2020202131A1) discloses organic iodides, including sulfonium derivatives, as hole-transport materials in perovskite photovoltaics. Oxysonium iodide’s high thermal stability (>300°C) makes it a candidate for next-generation solar cells .
Drug Delivery Systems
Nanoencapsulation of oxysonium iodide in liposomes enhances targeted delivery to bladder tissue, reducing systemic side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume